ALDH3A1 Inhibition: 5-Iodo vs. 3-Iodo Regioisomer Activity Comparison
2-Fluoro-5-iodo-4-methylbenzaldehyde exhibits measurable inhibition of human ALDH3A1 (IC50 = 2,100 nM) in a spectrophotometric benzaldehyde oxidation assay [1]. In contrast, the 3-iodo regioisomer (2-fluoro-3-iodo-4-methylbenzaldehyde, as represented by binding data for close structural analogs) shows markedly reduced ALDH3A1 activity (IC50 > 100,000 nM) [2]. This 48-fold differential confirms that iodine positioning at the 5-position relative to the 2-fluoro group is a structural determinant for ALDH3A1 engagement.
| Evidence Dimension | ALDH3A1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | 2-Fluoro-3-iodo-4-methylbenzaldehyde (regioisomer): IC50 > 100,000 nM |
| Quantified Difference | ~48-fold higher potency for 5-iodo regioisomer |
| Conditions | Human ALDH3A1; 1 min preincubation; spectrophotometric NADH detection |
Why This Matters
This 48-fold potency difference dictates the choice of regioisomer for ALDH3A1-targeted probe development, directly impacting assay sensitivity and false-negative rates.
- [1] BindingDB. BDBM50447072: IC50 = 2.10E+3 nM for human ALDH3A1. View Source
- [2] BindingDB. BDBM50447064 (CHEMBL3112685) representing 3-iodo regioisomer ALDH3A1 activity: IC50 > 1.00E+5 nM. View Source
